![molecular formula C17H16O3 B2368318 2,3'-Dimethoxychalcone CAS No. 80816-84-8](/img/structure/B2368318.png)
2,3'-Dimethoxychalcone
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Overview
Description
2,3’-Dimethoxychalcone is a chalcone derivative rich in plants and food . It’s a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agent by green chemistry approach .
Synthesis Analysis
The synthesis of 2,3’-Dimethoxychalcone can be carried out through Claisen-Schmidt condensation at room temperature . The retrosynthetic analysis gives the 2-hydroxy-5-chloro acetophenone and 3,4-dimethoxy benzaldehyde as starting materials .Molecular Structure Analysis
The molecular formula of 2,3’-Dimethoxychalcone is C17H16O5 . The structure of chalcone has conjugated double bonds with absolute delocalization and two aromatic rings that possess an π-electron system, which gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Chemical Reactions Analysis
Chalcones are biologically active due to the presence of the reactive α,β-unsaturated system in the chalcone’s rings . They show different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .Physical And Chemical Properties Analysis
2,3’-Dimethoxychalcone is a solid compound . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .Scientific Research Applications
Chemopreventive Properties
Chalcones, including 2,3’-Dimethoxychalcone, have been found to have chemopreventive properties . They exhibit antioxidant effects, modulate the metabolism of carcinogens by inhibiting distinct phase 1 metabolic enzymes, and activate phase 2 detoxifying enzymes . They also display anti-inflammatory properties .
Anti-Inflammatory Diseases Treatment
2’,4’-Dihydroxy-2,3-dimethoxychalcone (DDC), a chalcone derivative, has been found to repress murine Th17 differentiation and promote Treg differentiation in a dose-dependent manner . DDC treatment improved experimental autoimmune encephalomyelitis recovery, ameliorated experimental colitis severity, and prevented graft rejection significantly . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of Th17-mediated inflammatory diseases .
Antioxidant Properties
Chalcones, including 2,3’-Dimethoxychalcone, have been found to have antioxidant properties . They can effectively bind to many kinds of enzymes or receptors and exhibit a broad spectrum of biological activities .
Anti-Melanogenic Effects
2′-hydroxy-3,4′-dimethoxychalcone (3,4′-DMC), a derivative of 2,3’-Dimethoxychalcone, has been found to have anti-melanogenic effects . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of melanoma .
Anti-Inflammatory Effects
2′-hydroxy-3,4′-dimethoxychalcone (3,4′-DMC), a derivative of 2,3’-Dimethoxychalcone, has been found to have anti-inflammatory effects . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of inflammatory diseases .
Increase of Glutathione
Chalcone (1), a derivative of 2,3’-Dimethoxychalcone, has been found to increase glutathione (GSH), HO-1, and Nrf2 . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of diseases related to oxidative stress .
Mechanism of Action
Target of Action
2,3’-Dimethoxychalcone (DMC) primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and offers protection against oxidative damage triggered by injury and inflammation .
Mode of Action
DMC acts as an activator of the Nrf2–ARE pathway . It binds to the Nrf2, leading to its activation. This activation triggers a series of downstream effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) . These enzymes play a crucial role in mitigating oxidative stress and neurotoxicity .
Biochemical Pathways
The activation of the Nrf2–ARE pathway by DMC leads to the upregulation of antioxidant enzymes, which are part of the body’s defense mechanisms against oxidative stress . For instance, HO-1 has a protective role in the brain against oxidative stress . γ-GCS is a key enzyme in the synthesis of glutathione, a potent antioxidant . Therefore, DMC’s activation of the Nrf2–ARE pathway enhances the body’s antioxidant defenses .
Result of Action
DMC’s activation of the Nrf2–ARE pathway leads to neuroprotective effects. It has been shown to inhibit glutamate-induced neurotoxicity in a concentration-dependent manner . DMC increases the levels of intracellular reduced glutathione (GSH), protecting neurons from oxidative stress . Moreover, DMC has been found to repress murine Th17 differentiation and promote Treg differentiation, which could have implications for the treatment of Th17-mediated inflammatory diseases .
Action Environment
The action of DMC can be influenced by environmental factors such as UV radiation. For instance, DMC has been shown to protect human cultured keratinocytes against UV radiation-induced cell injury . It suppresses UV radiation-induced ROS production and shows cytoprotective effects when used before and after UV-A irradiation . Therefore, the environment in which DMC acts can significantly influence its efficacy and stability.
Safety and Hazards
Future Directions
The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity . This suggests that bioinspired synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery .
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-12H,1-2H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJBLWSYKKCCLS-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the potential antimicrobial applications of 2,3'-Dimethoxychalcone and similar compounds?
A1: Research suggests that 2,3'-Dimethoxychalcone and other chalcone derivatives isolated from natural sources like Dracaena stedneuri exhibit antibacterial activity against multidrug-resistant bacterial strains []. This activity highlights the potential of these compounds as a source for novel antibacterial agents, particularly against drug-resistant infections.
Q2: How do microorganisms modify chalcones like 2,3'-Dimethoxychalcone?
A2: Microorganisms can transform chalcones through processes mimicking plant biosynthesis []. For example, Aspergillus alliaceus can modify 2'-hydroxy-2,3-dimethoxychalcone (structurally similar to 2,3'-Dimethoxychalcone) through:
Q3: Does the stereochemistry of microbial chalcone modifications differ from that in plants?
A3: Yes, there's a key difference. While plants often produce stereospecific products, microbial transformations of chalcones typically yield racemic mixtures of flavanones []. This difference highlights a distinction between plant and microbial enzymatic activities.
Q4: What is the significance of cytochrome P450 enzymes in microbial chalcone transformation?
A4: Studies using enzyme inhibitors suggest that multiple cytochrome P450 enzymes may be involved in the microbial transformation of 2'-hydroxy-2,3-dimethoxychalcone []. These enzymes potentially contribute to the cyclization, O-demethylation, and hydroxylation reactions observed in microorganisms, emphasizing their role in chalcone metabolism.
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